molecular formula C10H21Cl2N2O2P B14446938 Tetrahydro-2-(bis(2-chloroethyl)amino)-6-ethyl-5-methyl-1,3,2-oxazaphosphorine 2-oxide CAS No. 78219-98-4

Tetrahydro-2-(bis(2-chloroethyl)amino)-6-ethyl-5-methyl-1,3,2-oxazaphosphorine 2-oxide

Cat. No.: B14446938
CAS No.: 78219-98-4
M. Wt: 303.16 g/mol
InChI Key: ZULRCOHEQPQWAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclophosphamide is synthesized through a multi-step process that involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride to form 2-chloroethylphosphorodiamidic chloride. This intermediate is then reacted with 3-hydroxypropionaldehyde to yield cyclophosphamide .

Industrial Production Methods

In industrial settings, the production of cyclophosphamide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves careful control of temperature, pressure, and reaction time to achieve the desired results .

Chemical Reactions Analysis

Types of Reactions

Cyclophosphamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of cyclophosphamide include oxidizing agents like cytochrome P450 enzymes, which facilitate the formation of active metabolites. The reactions typically occur under physiological conditions, such as in the liver where metabolic activation takes place .

Major Products Formed

The major products formed from the reactions of cyclophosphamide include 4-hydroxycyclophosphamide, aldophosphamide, and phosphoramide mustard. These metabolites are responsible for the compound’s cytotoxic effects .

Mechanism of Action

Cyclophosphamide exerts its effects through the formation of active metabolites that alkylate DNA. The primary molecular targets are the N7 position of guanine bases in DNA, leading to the formation of cross-links between DNA strands. This cross-linking inhibits DNA replication and transcription, ultimately causing cell death . The pathways involved include the activation of cytochrome P450 enzymes in the liver, which convert cyclophosphamide into its active forms .

Properties

CAS No.

78219-98-4

Molecular Formula

C10H21Cl2N2O2P

Molecular Weight

303.16 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-6-ethyl-5-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C10H21Cl2N2O2P/c1-3-10-9(2)8-13-17(15,16-10)14(6-4-11)7-5-12/h9-10H,3-8H2,1-2H3,(H,13,15)

InChI Key

ZULRCOHEQPQWAX-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CNP(=O)(O1)N(CCCl)CCCl)C

Origin of Product

United States

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